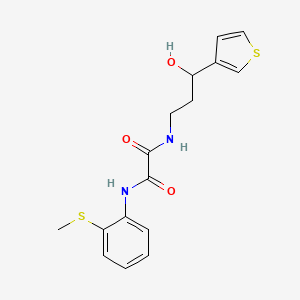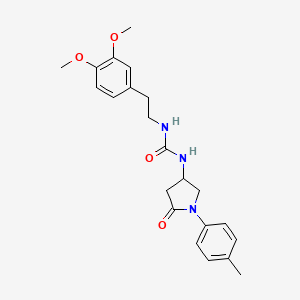
2-chloro-4-(methylsulfonyl)-N-(4-morpholinophenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-(methylsulfonyl)-N-(4-morpholinophenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : A study demonstrated the synthesis of sulfonamide derivatives, including compounds with a morpholinophenyl moiety, exhibiting significant in vitro anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antidepressant Synthesis : Research has explored the synthesis of antidepressants, such as befol, through interactions involving compounds with a morpholinophenyl group (Donskaya et al., 2004).
Molecular Structure and Stability : An investigation into the molecular structure of a compound with a morpholinophenyl ring linked to a 4-(methylsulfonyl)-2-nitrobenzamide system revealed insights into intramolecular hydrogen bonding and molecular stability (Pang et al., 2006).
Carbonic Anhydrase Inhibitors : Certain aromatic sulfonamides, including morpholinophenyl derivatives, have been studied for their effectiveness as inhibitors of carbonic anhydrase isoenzymes, demonstrating potential medical applications (Supuran et al., 2013).
Antioxidant and Enzyme Inhibition : Sulfonamide compounds with variations including morpholinophenyl have been explored for their antioxidant activities and inhibition of enzymes such as acetylcholinesterase, showcasing therapeutic potential (Fatima et al., 2013).
Electrophysiological Activity in Cardiology : Research into benzoylguanidines with morpholinophenyl substitutions highlighted their potential as Na+/H+ exchanger inhibitors, with implications for cardiac ischemia treatment (Baumgarth et al., 1997).
Vasodilator Drug Development : Studies of anthranilic acid derivatives, including morpholinophenyl-based compounds, have shown effectiveness in activating soluble guanylyl cyclase, a key target in developing vasodilator drugs (Schindler et al., 2006).
Pro-apoptotic Effects in Cancer Treatment : Research on indapamide derivatives with a morpholinophenyl group has revealed pro-apoptotic activities, particularly in melanoma cell lines, suggesting potential in cancer therapy (Yılmaz et al., 2015).
Synthesis and Pharmacological Activity : Novel synthesis techniques for triazole derivatives containing morpholine, including morpholinophenyl, have been explored for their antimicrobial activities, highlighting their potential in addressing bacterial and fungal infections (Sahin et al., 2012).
Properties
IUPAC Name |
2-chloro-4-methylsulfonyl-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-26(23,24)15-6-7-16(17(19)12-15)18(22)20-13-2-4-14(5-3-13)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGBEYWXHQVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)



![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
